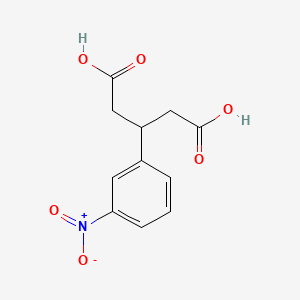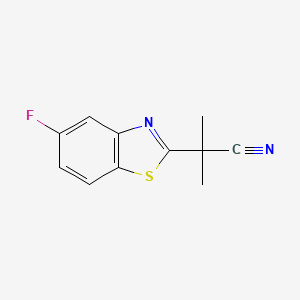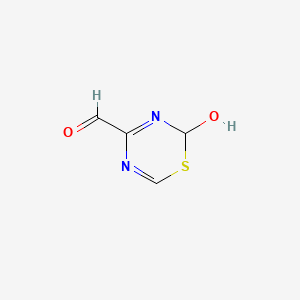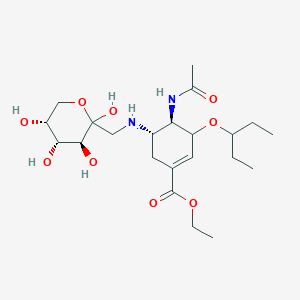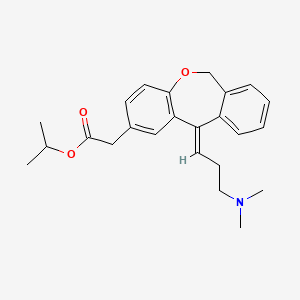
(E)-Olopatadine Isopropyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Olopatadine Isopropyl Ester is a chemical compound with the molecular formula C24H29NO3. It is known for its anti-allergic and anti-histamine properties, primarily used in the treatment of allergic conjunctivitis and allergic rhinitis. The compound is a derivative of Olopatadine, which is a selective histamine H1 antagonist and mast cell stabilizer.
準備方法
Synthetic Routes and Reaction Conditions
(E)-Olopatadine Isopropyl Ester can be synthesized through esterification reactions. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the esterification of Olopatadine with isopropyl alcohol in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(E)-Olopatadine Isopropyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol under acidic or basic conditions
Oxidation and Reduction: While specific oxidation and reduction reactions for this ester are less common, general ester reactions can involve these processes under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Hydrolysis: Produces Olopatadine and isopropyl alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学的研究の応用
(E)-Olopatadine Isopropyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its effects on histamine receptors and mast cell stabilization.
Medicine: Investigated for its potential in treating various allergic conditions.
Industry: Utilized in the formulation of anti-allergic medications and eye drops.
作用機序
(E)-Olopatadine Isopropyl Ester exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a primary mediator of allergic reactions . It also stabilizes mast cells, reducing the release of inflammatory mediators. The compound’s molecular targets include histamine receptors and pathways involved in allergic inflammation.
類似化合物との比較
Similar Compounds
Olopatadine: The parent compound, also a histamine H1 antagonist and mast cell stabilizer.
Ketotifen: Another histamine H1 antagonist with similar anti-allergic properties.
Azelastine: A dual-acting antihistamine and mast cell stabilizer.
Uniqueness
(E)-Olopatadine Isopropyl Ester is unique due to its specific ester structure, which may influence its pharmacokinetic properties, such as absorption and metabolism, compared to its parent compound and other similar antihistamines.
特性
分子式 |
C24H29NO3 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
propan-2-yl 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
InChI |
InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10+ |
InChIキー |
AEZOYXJGZPHCRI-UFFVCSGVSA-N |
異性体SMILES |
CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C\CCN(C)C |
正規SMILES |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


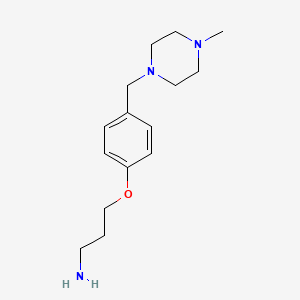
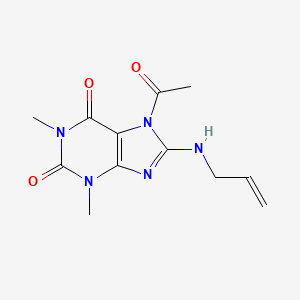
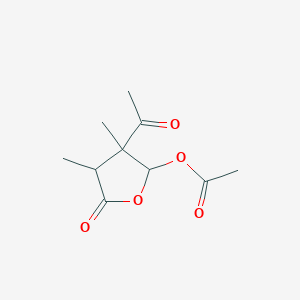
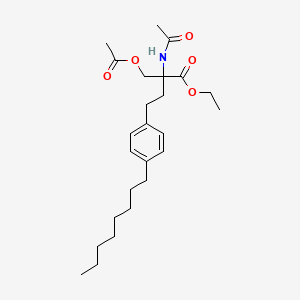
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
